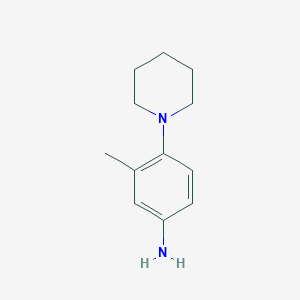

3-Methyl-4-(piperidin-1-yl)aniline

Descripción

Significance of Aromatic Amines as Core Structures in Synthetic Chemistry

Aromatic amines, or arylamines, are a fundamental class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. numberanalytics.comwisdomlib.org Their structure is typified by aniline (B41778) (C6H5NH2), the simplest aromatic amine, which serves as a foundational building block in chemical synthesis. The significance of aromatic amines in synthetic chemistry is immense, as they are crucial precursors to a vast array of complex molecules. numberanalytics.comwikipedia.org These compounds are integral to the manufacturing of pharmaceuticals, dyes, pigments, agrochemicals, and polymers. numberanalytics.comtaylorandfrancis.com

The versatility of aromatic amines stems from the unique electronic properties conferred by the interaction between the amino group's lone pair of electrons and the aromatic π-system. numberanalytics.com The amino group is a strong activating group, meaning it donates electron density to the aromatic ring, which increases the ring's reactivity towards electrophilic aromatic substitution reactions. numberanalytics.com This activating effect also directs incoming electrophiles to the ortho and para positions relative to the amino group. numberanalytics.com Furthermore, the amino group itself can act as a nucleophile and participate in a wide range of chemical transformations, including diazotization to form diazonium salts, which are themselves highly versatile intermediates for creating azo dyes and other substituted aromatics. numberanalytics.com This dual reactivity makes aromatic amines invaluable substrates in the construction of diverse and complex molecular architectures. wisdomlib.orgnumberanalytics.com

Role of Piperidine (B6355638) Scaffolds in Advanced Molecular Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry and drug design. thieme-connect.comajchem-a.com Its prevalence is due to a combination of favorable properties that make it an ideal scaffold for developing therapeutic agents. ingentaconnect.com The introduction of piperidine scaffolds into molecules can significantly influence their biological and physicochemical properties. thieme-connect.comresearchgate.net

Key advantages of incorporating piperidine scaffolds in advanced molecular design include:

Modulating Physicochemical Properties: The piperidine ring can improve a molecule's solubility and lipophilicity, which are critical parameters for drug absorption and distribution in the body. thieme-connect.comresearchgate.net

Enhancing Biological Activity and Selectivity: As a flexible, three-dimensional structure, the piperidine ring can orient substituents in precise spatial arrangements, allowing for optimal interaction with biological targets like enzymes and receptors. thieme-connect.comingentaconnect.com This can lead to enhanced potency and selectivity for the desired target, minimizing off-target effects.

Improving Pharmacokinetic Profiles: The presence of the piperidine nitrogen allows for the formation of salts, which can improve a drug's formulation and stability. The scaffold itself is generally metabolically stable, contributing to a more favorable pharmacokinetic profile. thieme-connect.comresearchgate.net

Chiral piperidine scaffolds are particularly important, as the introduction of stereochemistry can profoundly affect a molecule's interaction with chiral biological systems, leading to the development of highly specific and effective drugs. thieme-connect.com Consequently, piperidine derivatives are found in a wide range of pharmaceuticals, including agents targeting neurological disorders, antipsychotics, and anticancer drugs. ingentaconnect.comchemimpex.com

Overview of 3-Methyl-4-(piperidin-1-yl)aniline as a Focus in Contemporary Chemical Research

This compound is a substituted aniline that incorporates both the aromatic amine and the piperidine scaffold. This unique combination makes it a compound of significant interest in contemporary chemical research, particularly as a versatile intermediate and building block. Its structure allows for a wide range of chemical modifications at either the aniline or piperidine moiety, providing a platform for synthesizing more complex and functionally diverse molecules.

The primary application of this compound in research is as a synthetic intermediate. It serves as a key building block in the development of various target molecules, including:

Pharmaceuticals: The compound is particularly noted for its use in synthesizing agents targeting neurological disorders. smolecule.com The structural framework is relevant for modulating neurotransmitter systems.

Dyes and Pigments: Like many aromatic amines, this compound and its derivatives can be used in the production of dyes. chemimpex.comsmolecule.com

Complex Organic Molecules: It acts as a valuable intermediate for chemists creating novel organic structures for various research applications. smolecule.com

Research has also explored the potential biological activities of the compound itself and its close derivatives. Some studies indicate potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery programs. smolecule.com For instance, derivatives of 3-methyl-4-(piperazin-1-yl)aniline, a structurally similar compound, have been shown to induce apoptosis in cancer cells. smolecule.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 85984-37-8 | bldpharm.com |

| Molecular Formula | C12H18N2 | nih.gov |

| Molecular Weight | 190.28 g/mol | nih.gov |

| Appearance | Data not widely published | |

| Boiling Point | Data not widely published | |

| Melting Point | Data not widely published |

Scope and Academic Relevance of the Research Review

This review focuses on the chemical significance of this compound by examining its structural components and their established roles in organic and medicinal chemistry. The academic relevance lies in highlighting the synthetic potential of this molecule. By combining the well-documented utility of aromatic amines as versatile chemical precursors with the proven advantages of the piperidine scaffold in drug design, this compound emerges as a valuable tool for chemists. numberanalytics.comthieme-connect.comresearchgate.net Understanding its properties and synthetic applications can inform the design of novel pharmaceuticals, functional materials, and other complex chemical entities. This review serves as a focused academic resource, consolidating the importance of this specific compound within the broader landscape of modern chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKBMPIDGFXBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 4 Piperidin 1 Yl Aniline

Established Synthetic Routes and Foundational Reaction Conditions

The construction of 3-methyl-4-(piperidin-1-yl)aniline typically involves a multi-step process. The two key transformations are the reduction of a nitroaromatic precursor and the formation of the carbon-nitrogen bond between the aromatic ring and the piperidine (B6355638) moiety. The order of these steps can be varied to accommodate different starting materials and to achieve optimal yields and purity.

Reduction Strategies for Nitro Precursors Leading to this compound

The reduction of the nitro group in a precursor such as 1-methyl-2-nitro-4-(piperidin-1-yl)benzene is a critical step in the synthesis of the target aniline (B41778). This transformation can be accomplished using various reducing agents and conditions, each with its own set of advantages and limitations. Aromatic amines are crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, dyes, and agricultural chemicals, making the reduction of nitroarenes a well-studied and vital reaction in organic chemistry. guidechem.com

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. mt.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. mt.com The reaction involves the use of hydrogen gas (H₂) as the reductant in the presence of the catalyst.

The general reaction is as follows: NO₂-Ar + 3H₂ --(Pd/C)--> NH₂-Ar + 2H₂O

While specific conditions for the catalytic hydrogenation of 1-methyl-2-nitro-4-(piperidin-1-yl)benzene to this compound are not extensively detailed in readily available literature, general protocols for similar substrates provide a strong basis for its successful implementation. For instance, the reduction of other nitroaromatic compounds is often carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen. guidechem.commt.com The catalytic hydrogenation of nitrobenzene (B124822) derivatives has been shown to be influenced by substituents on the phenyl ring, with electron-donating groups sometimes affecting the reaction rate. researchgate.net

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Parameter | Typical Conditions |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Reductant | Hydrogen gas (H₂) |

| Solvent | Ethanol, Methanol, Ethyl Acetate |

| Temperature | Room Temperature to 50°C |

| Pressure | 1 atm to 50 psi |

| Reaction Time | 1-12 hours |

The reduction of nitroarenes using metals in acidic media is a classical and robust method. Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a commonly used system. This method is particularly useful for large-scale synthesis due to the low cost and ready availability of iron. The reaction is believed to proceed through a series of single-electron transfers from the metal to the nitro group.

A general representation of the reaction is: NO₂-Ar + 3Fe + 6H⁺ --> NH₂-Ar + 3Fe²⁺ + 2H₂O

While specific data for the iron-mediated reduction of 1-methyl-2-nitro-4-(piperidin-1-yl)benzene is scarce, the general applicability of this method to a wide range of nitroarenes suggests its feasibility. The reaction is typically carried out by heating the nitro compound with iron powder in a mixture of a solvent like ethanol and an acid.

Table 2: Representative Conditions for Iron-Mediated Nitro Reduction

| Parameter | Typical Conditions |

| Metal | Iron powder |

| Acid | Acetic acid, Hydrochloric acid, Ammonium (B1175870) chloride |

| Solvent | Ethanol, Water, or a mixture |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to lithium aluminum hydride and is commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.com While NaBH₄ alone is generally not effective for the reduction of nitroarenes, its reducing power can be significantly enhanced by the addition of a catalyst, such as a transition metal salt. For example, systems like NaBH₄/NiCl₂ or NaBH₄ in the presence of selenium and activated carbon have been shown to effectively reduce nitroarenes to anilines under mild conditions. researchgate.netbcrec.id A patent for the preparation of 4-(piperidin-3-yl)aniline, a regioisomer of the target compound, describes the use of sodium borohydride in the presence of zinc chloride to reduce a nitro group on a pyridine (B92270) ring that is subsequently reduced to a piperidine. google.compatsnap.com

The reaction conditions can be tuned to achieve high yields and selectivity. For instance, the reduction of various nitroarenes to their corresponding amines has been reported with high efficiency using sodium borohydride in the presence of selenium and activated carbon in ethanol at room temperature. researchgate.net

Table 3: Examples of NaBH₄-Based Reduction Systems for Nitroarenes

| Catalyst System | Solvent | Temperature | Yield (%) | Reference |

| Se/Activated Carbon | Ethanol | Room Temp. | 78.8-98.3 | researchgate.net |

| NiCl₂·6H₂O | Methanol | Room Temp. | High | - |

| ZnCl₂ | Acetonitrile/Water | - | Good | google.compatsnap.com |

Strategic Approaches for Introducing the Piperidine Moiety

The introduction of the piperidine ring onto the 3-methylaniline core is another key synthetic challenge. This can be accomplished through nucleophilic aromatic substitution (SNAᵣ) or through more modern cross-coupling reactions like the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAᵣ): This approach typically involves the reaction of a suitably activated 4-halo-3-methylaniline or a related derivative with piperidine. For an SNAᵣ reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, which is not the case for a simple methyl-substituted aniline. Therefore, this method is generally less applicable for the direct synthesis of this compound from 4-halo-3-methylaniline. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I. nih.govrsc.orgmasterorganicchemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for the formation of C-N bonds. wikipedia.org It allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. The synthesis of this compound could be envisioned via the Buchwald-Hartwig amination of 4-bromo-2-methylaniline (B145978) or 4-iodo-2-methylaniline (B78855) with piperidine. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and several generations of ligands have been developed to improve the scope and efficiency of the coupling. wikipedia.orgrsc.org

Table 4: General Components of a Buchwald-Hartwig Amination Reaction

| Component | Example |

| Aryl Halide | 4-Bromo-2-methylaniline |

| Amine | Piperidine |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, DPPF, XPhos, SPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene (B28343), Dioxane |

Integration of the Substituted Aniline Core within Synthetic Sequences

The this compound core is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For example, substituted anilines are common intermediates in the synthesis of kinase inhibitors and other biologically active compounds. researchgate.nettdcommons.org The aniline group can be further functionalized through various reactions, such as acylation, sulfonylation, or diazotization followed by substitution, allowing for the introduction of diverse chemical functionalities. The piperidine moiety can also be modified, for instance, by N-alkylation or by introducing substituents on the piperidine ring itself prior to its coupling to the aniline core. The strategic placement of the methyl and piperidinyl groups on the aniline ring influences the electronic properties and the three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.

Advanced Synthetic Approaches for this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound often requires more sophisticated and versatile synthetic strategies. These methods allow for the introduction of diverse structural motifs and the creation of libraries of compounds for various research applications.

Multi-Component Reactions for Diverse Piperidine Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. For the synthesis of diverse piperidine architectures, MCRs offer a powerful tool. acs.orgwikipedia.org A notable example is the one-pot synthesis of highly functionalized piperidines through the reaction of an aldehyde, an amine, and a β-ketoester. wikipedia.org This approach allows for the rapid generation of a wide range of substituted piperidine scaffolds, which can be further elaborated to produce analogs of this compound. The use of various catalysts, including phenylboronic acid, has been shown to be effective in promoting these reactions. wikipedia.org

Metal-Catalyzed Coupling Reactions in Aryl Amine and Piperidine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone in the synthesis of aryl amines. wikipedia.orgresearchgate.net This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of synthesizing analogs of this compound, this methodology could be applied by coupling piperidine with a suitably substituted aryl halide, such as 4-bromo-2-methylaniline or 4-chloro-2-methylaniline. acs.org The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgacs.org Copper-catalyzed C-N coupling reactions also represent a viable, though often harsher, alternative. beilstein-journals.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand System | Potential Product |

| 4-Halo-2-methylaniline | Piperidine | Pd(0) or Pd(II) / Phosphine Ligand | This compound |

| Aryl Halide | Substituted Piperidine | Pd(0) or Pd(II) / Phosphine Ligand | Analog of this compound |

Asymmetric Synthetic Strategies for Chiral Piperidine Analogs

The synthesis of chiral piperidine analogs is of great interest, particularly in medicinal chemistry. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds. One effective strategy involves the use of chiral auxiliaries or catalysts in reactions that form the piperidine ring. For instance, an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been developed for the asymmetric synthesis of substituted piperidines, achieving high yields and excellent enantioselectivity. researchgate.netrsc.orgresearchgate.net These chiral piperidines can then be converted into a variety of derivatives. researchgate.netrsc.orgresearchgate.net

Intramolecular Cyclization and Reductive Amination Methods for N-Heterocycles

Intramolecular cyclization reactions are a powerful tool for the construction of N-heterocycles, including piperidines. researchgate.net For example, the electrophilic cyclization of N-(2-alkynyl)anilines can lead to the formation of substituted quinolines, which can be further modified. researchgate.netnih.gov Reductive amination is another fundamental method for forming amines. rsc.org An intramolecular version of this reaction, where a molecule contains both an amine and a carbonyl group, can be used to form cyclic amines like piperidine. rsc.org This approach involves the formation of a cyclic imine or enamine intermediate, which is then reduced to the corresponding piperidine.

Mannich-Type Reactions in Piperidine Functionalization

The Mannich reaction is a classic three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is highly versatile for the functionalization of piperidines. nih.govsemanticscholar.orgresearchgate.netresearchgate.net For instance, a pre-formed piperidine derivative can act as the amine component, reacting with an aldehyde and a carbon-based nucleophile to introduce a new substituent onto the piperidine ring. This method allows for the introduction of a wide array of functional groups, leading to diverse analogs of this compound. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. In the context of its synthesis via the reduction of 3-methyl-4-(piperidin-1-yl)nitrobenzene, several factors can be fine-tuned.

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

| Parameter | Variation | Effect on Yield and Purity |

| Reducing Agent | Catalytic Hydrogenation (Pd/C, H2) | Generally high yields (>90%), but may require specialized equipment for handling hydrogen gas. |

| Chemical Reduction (e.g., NaBH4) | Offers a milder alternative, potentially avoiding over-reduction or side reactions. Yields are typically high. | |

| Catalyst Loading (for Hydrogenation) | Varies | Lowering the catalyst loading can reduce costs, but may require longer reaction times or higher pressures. Optimization is key. |

| Temperature | 40-60 °C | Moderate temperatures are generally sufficient. Higher temperatures may lead to side reactions and impurities. |

| Solvent | Ethanol, Tetrahydrofuran (THF) | The choice of solvent can influence reaction rate and solubility of reactants and products. |

| Stoichiometry of Reducing Agent | Excess is often used | Ensuring a sufficient excess of the reducing agent is necessary for complete conversion of the nitro group. |

| Purification | Recrystallization (e.g., from ethanol or diethyl ether) | A final purification step is often necessary to obtain the product with high purity. |

By carefully controlling these parameters, the synthesis of this compound can be performed efficiently, providing high yields of the desired product.

Solvent Effects and Temperature Control for Reaction Efficiency

The choice of solvent and reaction temperature are critical parameters that significantly influence the efficiency of C-N coupling reactions. While non-polar aprotic solvents like toluene and dioxane are commonly used, the optimal solvent can vary depending on the specific reactants and catalyst system. youtube.com In some cases, polar aprotic solvents such as DMF, NMP, or DMSO may be necessary for solubility reasons. uwindsor.ca However, it's important to note that polar aprotic solvents can sometimes react with the strong bases often required for these reactions, leading to byproducts. youtube.com

Temperature control is also paramount for maximizing yield and minimizing side reactions. For the reduction of a nitro precursor, reaction temperatures are typically controlled between 40–60°C. The optimization of both solvent and temperature is a key aspect of developing an efficient synthetic protocol.

Stoichiometric Considerations and Rational Reagent Selection

The stoichiometry of the reactants, including the base and any catalytic components, plays a crucial role in the success of the synthesis. Palladium-catalyzed aminations typically require a palladium precursor, a ligand, and a base. uwindsor.ca The ratio of ligand to palladium, for instance, can have a distinct influence on the catalytic performance. uwindsor.ca Commonly used strong bases include sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. uwindsor.ca The selection of the appropriate base is critical, as it can influence the reaction rate and the tolerance of other functional groups in the starting materials. uwindsor.ca For instance, the use of overly strong bases can lead to undesirable side reactions. uwindsor.ca

Chromatographic and Crystallization-Based Purification Strategies for High Purity Products

Achieving a high degree of purity for this compound is essential for its subsequent applications. Common purification techniques include column chromatography and recrystallization. Flash chromatography using a silica (B1680970) gel stationary phase with a solvent system like petroleum ether and ethyl acetate can effectively separate the desired product from unreacted starting materials and byproducts. orgsyn.org

Recrystallization is another powerful technique for obtaining high-purity crystalline products. The choice of solvent for recrystallization is critical; ethanol and diethyl ether are often effective for this type of compound. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities behind in the solvent.

Principles of Green Chemistry in the Synthesis of this compound and Related Structures

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to reduce environmental impact and improve sustainability. ijfmr.com

Application of Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored solvent-free reaction conditions, sometimes referred to as "grinding chemistry," where reagents are mixed without a solvent. ijfmr.com Microwave irradiation of neat reagents is another expanding area of solvent-free synthesis. ijfmr.com

Aqueous reaction media are also being investigated as a greener alternative. jk-sci.com Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. githubusercontent.com For example, the addition of allyl alcohol to alkynes to form γ,δ-unsaturated ketones and aldehydes can be carried out in an aqueous medium. jk-sci.com The development of water-soluble catalysts and reaction conditions is an active area of research aimed at making the synthesis of compounds like this compound more environmentally friendly.

Catalyst Efficiency and Recyclability in Sustainable Syntheses

Catalyst efficiency and recyclability are central to sustainable chemical synthesis. jk-sci.com The use of highly active catalysts reduces the amount of catalyst required, minimizing waste and cost. uwindsor.ca Furthermore, the ability to recover and reuse the catalyst is a significant advantage in green process design. jk-sci.com Heterogeneous catalysts, which are in a different phase from the reactants, are often easier to separate and recycle than homogeneous catalysts. rsc.org Research into supported catalysts, where the active catalytic species is immobilized on a solid support, is a promising avenue for improving recyclability. researchgate.net For instance, supported cobalt-polyoxometalate catalysts have shown good recyclability in oxidation reactions. researchgate.net

Atom Economy and Waste Minimization in Process Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.comjocpr.com Reactions with high atom economy are inherently greener as they generate less waste. jk-sci.comjocpr.com Addition reactions, for example, have 100% atom economy because all the atoms of the reactants are incorporated into the final product. ijfmr.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

Chemical Reactivity and Derivatization Chemistry of 3 Methyl 4 Piperidin 1 Yl Aniline

Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule is highly susceptible to a range of chemical transformations, including oxidation, electrophilic substitution, and reactions at the primary amine.

Oxidation Reactions and Product Characterization

Anilines are generally susceptible to oxidation, which can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials, depending on the oxidant and reaction conditions. While specific studies on the oxidation of 3-Methyl-4-(piperidin-1-yl)aniline are not extensively detailed in the provided results, the general reactivity of arylamines suggests that it would be sensitive to oxidative processes. libretexts.org The high electron density of the ring, enhanced by both the amino and piperidino substituents, makes it prone to oxidative decomposition, potentially forming complex tarry materials. libretexts.org

In related systems, the oxidation of piperidine (B6355638) derivatives can lead to dehydrogenation of the piperidine ring itself, forming iminium intermediates which can then undergo further reactions like cyclization to yield lactams. researchgate.net For instance, the oxidation of 2-(4-methyl-1-piperidinyl)ethanol with Hg(II)-EDTA results in a mixture of diastereomeric lactams. researchgate.net This indicates a potential competing reaction pathway where the piperidine ring, rather than the aniline ring, undergoes oxidation.

Furthermore, gold-catalyzed aerobic dehydrogenative aromatization has been used to synthesize m-phenylenediamine (B132917) derivatives from cyclohexenone motifs and secondary amines like piperidine. acs.orgacs.org This process involves tandem oxidation and highlights the potential for complex oxidative transformations. acs.orgacs.org

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH2) and piperidino groups. libretexts.org These groups are powerful ortho, para-directors. Given the substitution pattern of this compound, the positions open for substitution are ortho and meta to the methyl group. The directing influence of the amino and piperidino groups would strongly favor substitution at the positions ortho to the amino group (positions 2 and 6) and ortho to the piperidino group (position 5).

Due to the high reactivity, controlling reactions like halogenation can be challenging, often leading to multiple substitutions. libretexts.org For instance, direct bromination of aniline typically yields di- and tri-bromo products readily. libretexts.org To moderate this high reactivity and prevent side reactions, the amino group is often acetylated. This converts the strongly activating amino group into a less powerful activating acetamido group, allowing for more controlled substitution. libretexts.org

Friedel-Crafts reactions, such as alkylation and acylation, are generally problematic with highly activated anilines. libretexts.orgchemguide.co.uk The Lewis acid catalyst (e.g., AlCl3) can form a complex with the basic amino group, deactivating the ring and preventing the desired substitution. libretexts.org Again, acetylation of the amino group can circumvent this issue. libretexts.org In the case of methylbenzene (toluene), Friedel-Crafts acylation occurs primarily at the 4-position, demonstrating the influence of existing substituents on the regioselectivity of the reaction. chemguide.co.uk

Acylation and Alkylation of the Amine Functionality

The primary amino group of the aniline moiety readily undergoes acylation and alkylation reactions. Acylation, typically with an acyl chloride or anhydride, converts the primary amine into a secondary amide. This transformation is often used as a protective strategy to reduce the activating effect of the amino group during electrophilic aromatic substitution, as mentioned previously. libretexts.org

Alkylation of the primary amine can also be achieved, though it can be difficult to control and may lead to a mixture of mono- and di-alkylated products. The reaction of aniline with methyl radicals, for instance, can lead to H-abstraction from the -NH2 group. nih.gov

Reactions Involving the Piperidine Heterocycle

The piperidine ring in this compound also presents opportunities for chemical modification, primarily centered on the tertiary nitrogen atom and the saturated carbon framework.

Nitrogen-Centered Reactivity and N-Functionalization

The tertiary nitrogen of the piperidine ring is nucleophilic and can react with electrophiles. For example, it can be alkylated to form quaternary ammonium (B1175870) salts. This reactivity is a common feature of tertiary amines.

The piperidine nitrogen can also participate in transition-metal-catalyzed reactions. For instance, zinc(II) compounds have been shown to catalyze the addition of secondary cyclic amines, including piperidine derivatives, to nitriles to form amidines. rsc.org This highlights the potential for the piperidine nitrogen to act as a nucleophile in catalyzed reactions.

Furthermore, the N-atom of the piperidine ring can be incorporated into more complex structures. For example, piperidine derivatives are used in the synthesis of σ1 receptor ligands, where the nitrogen can be N-methylated. nih.gov This N-methylation was found to increase lipophilic interactions within the receptor's binding pocket. nih.gov

Ring-Modifying Reactions and Potential for Stereochemical Control

The saturated carbon framework of the piperidine ring can be functionalized through C-H activation reactions. Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidine rings at the C2, C3, and C4 positions. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov

For example, C-H functionalization of N-Boc-piperidine with a specific rhodium catalyst leads to substitution at the C2 position, while other catalysts and protecting groups can direct functionalization to the C4 position. nih.gov The C3-substituted analogues can be prepared indirectly through cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by stereoselective ring-opening. nih.gov These methodologies offer a powerful way to introduce complexity and control stereochemistry on the piperidine ring. nih.gov

The table below summarizes the types of reactions and potential products for the derivatization of this compound.

| Reaction Type | Reactant/Conditions | Potential Products | Reference |

| Oxidation | Oxidizing agents (e.g., Hg(II)-EDTA on related systems) | Nitroso compounds, nitro compounds, polymeric materials, lactams | libretexts.orgresearchgate.net |

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Acyl/Alkyl halides with Lewis Acids | Halogenated, nitrated, acylated, or alkylated aniline derivatives | libretexts.orgchemguide.co.uk |

| N-Acylation (Aniline) | Acyl chlorides, Anhydrides | N-acyl-3-methyl-4-(piperidin-1-yl)aniline | libretexts.org |

| N-Alkylation (Piperidine) | Alkyl halides | Quaternary ammonium salts | nih.gov |

| C-H Functionalization (Piperidine) | Rhodium catalysts, Diazo compounds | C2, C3, or C4-substituted piperidine derivatives | nih.gov |

| Amidine Formation | Nitriles, Zinc(II) catalyst | N,N-disubstituted amidines | rsc.org |

This compound as a Versatile Synthetic Intermediate

The strategic placement of the methyl and piperidinyl groups on the aniline ring influences the regioselectivity of its reactions, making it a predictable and reliable starting material in multi-step syntheses.

Building Block in Complex Organic Molecule Assembly

This compound is a recognized building block in the assembly of complex organic molecules, particularly in the realm of medicinal chemistry. Its utility stems from the reactivity of the aniline moiety, which can readily undergo a variety of transformations. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce new functionalities and build molecular complexity.

Recent patent literature highlights its incorporation into novel compounds. For example, it has been utilized in the preparation of dihydropyrimidone pyrimidine (B1678525) compounds and pyrimidine carboxamide compounds. chiralen.com Furthermore, it serves as a key intermediate in the synthesis of Wee1 inhibitors, which are of interest in cancer therapy. chiralen.com These applications underscore the importance of this compound as a foundational element in the construction of larger, biologically active molecules.

The synthesis of derivatives often involves the reaction of the aniline nitrogen. For example, N-acylation of similar anilino-esters with propionyl chloride can yield the corresponding anilido-ester. researchgate.net This type of reaction demonstrates a common strategy for elaborating the core structure of this compound.

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

| Product Class | Synthetic Application | Reference |

| Dihydropyrimidone Pyrimidine Compounds | Preparation method and intermediate | chiralen.com |

| Pyrimidine Carboxamide Compounds | Synthesis of novel carboxamides | chiralen.com |

| Wee1 Inhibitors | Development of potential anticancer agents | chiralen.com |

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

The aniline functionality of this compound is a key feature that allows it to be a precursor for a wide array of nitrogen-containing heterocyclic systems. cymitquimica.com The amino group can participate in condensation reactions with various electrophiles to form new rings.

One common strategy involves the reaction of anilines with diketones or their equivalents to construct heterocyclic rings. For instance, a one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed using heterocycle-substituted 1,3-diketones. beilstein-journals.org This method highlights the ability of anilines to react with dicarbonyl compounds to form new aromatic rings. While this specific example doesn't use this compound, the underlying principle of using an aniline to build a heterocyclic system is directly applicable.

The synthesis of quinolone derivatives, another important class of nitrogen heterocycles, often involves the condensation of an aniline with a suitable partner. For example, the synthesis of quinolone analogues has been achieved through the condensation of 7-halo substituted quinolone-3-carboxylic acids with aminomethyl-hydroxypyrrolidine. researchgate.net This demonstrates the versatility of the amino group in forming new carbon-nitrogen bonds to create fused ring systems.

Furthermore, the synthesis of m-phenylenediamine derivatives can be achieved through the dehydrogenative aromatization of cyclohexenone motifs with secondary amines. acs.orgacs.org This reaction, while not a direct cyclization of the aniline itself, showcases the use of amine nucleophiles in the formation of aromatic diamine systems, which are themselves valuable precursors for heterocycles. For instance, cyclic amines like piperidine can be used in this catalytic system. acs.org

The construction of benzimidazoles is another area where aniline derivatives are crucial. The synthesis of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds, for instance, involves the reaction of a substituted aniline with a suitable cyclizing agent like carbonyldiimidazole (CDI). nih.gov

Table 2: Examples of Nitrogen-Containing Heterocyclic Systems Derived from Aniline Precursors

| Heterocyclic System | Synthetic Strategy |

| Substituted Anilines | Three-component benzannulation with 1,3-diketones beilstein-journals.org |

| Quinolones | Condensation with halo-quinolone carboxylic acids researchgate.net |

| m-Phenylenediamines | Aerobic dehydrogenative aromatization with cyclohexenones acs.orgacs.org |

| Benzimidazoles | Cyclization with carbonyldiimidazole nih.gov |

| Indoles | Fukuyama Indole Synthesis using an aniline nucleophile acs.org |

Access to Spirocyclic and Polycyclic Architectures

The piperidine ring of this compound dihydrochloride (B599025) provides a scaffold for the construction of spirocyclic and polycyclic architectures. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. whiterose.ac.uk

The synthesis of spiropiperidines can be approached in two main ways: by forming the spiro-ring onto a pre-existing piperidine ring, or by forming the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring. whiterose.ac.uk In the context of this compound, the pre-existing piperidine ring offers a direct handle for spiro-annulation. For example, the synthesis of dihydrospiro[quinoline-2,4'-piperidines] has been achieved through a two-step route starting from a 4-piperidone (B1582916) imine. researchgate.net

The synthesis of spiro-oxindoles is another area where piperidine derivatives are employed. A three-component reaction involving an isatin, an amino acid, and a piperidine-containing component can lead to the formation of complex spiro[oxindole-piperidine] structures. amazonaws.com

While not directly involving this compound, the synthesis of polycyclic adducts based on tetraazadecalin highlights a strategy for building complex polycyclic systems. This method involves the catalytic heterocyclization of a tetraazadecalin with a cyclomethylating reagent and substituted anilines, demonstrating the utility of anilines in the formation of intricate, multi-ring structures. researchgate.net

Table 3: Strategies for the Synthesis of Spirocyclic and Polycyclic Architectures

| Architecture | Synthetic Approach | Key Intermediates/Reactants | Reference |

| Spiropiperidines | Formation of spiro-ring on a preformed piperidine | Piperidin-4-ones | whiterose.ac.uk |

| Dihydrospiro[quinoline-2,4'-piperidines] | Two-step route from 4-piperidone imine | 4-Piperidone imine | researchgate.net |

| Spiro[oxindole-piperidine] | Three-component reaction | Isatin, amino acid, piperidine derivative | amazonaws.com |

| Polycyclic Hexaazaperhydropyrenes | Catalytic heterocyclization | Tetraazadecalin, cyclomethylating reagent, substituted anilines | researchgate.net |

Spectroscopic and Advanced Structural Elucidation of 3 Methyl 4 Piperidin 1 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of NMR-active nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 3-Methyl-4-(piperidin-1-yl)aniline, the spectrum is expected to show distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, the methyl group protons, and the amine protons.

While specific, experimentally verified ¹H NMR data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on the analysis of its structural components and comparison with similar molecules. The aromatic protons are anticipated to appear in the range of δ 6.5–7.5 ppm, with the piperidine protons resonating further upfield between δ 1.5–3.0 ppm. The introduction of the methyl group at the 3-position is expected to influence the chemical shifts of the adjacent aromatic protons due to its electron-donating nature.

A comparison with the parent compound, 4-(piperidin-1-yl)aniline, helps to illustrate the expected signal pattern.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (C2-H) | ~6.7-6.9 | Singlet (s) | |

| Aromatic-H (C5-H) | ~6.6-6.8 | Doublet (d) | |

| Aromatic-H (C6-H) | ~6.8-7.0 | Doublet (d) | |

| Amine-H (NH₂) | ~3.5-4.5 | Broad Singlet (br s) | Shift is variable and depends on solvent and concentration. |

| Piperidine-H (α to N) | ~2.8-3.0 | Multiplet (m) | |

| Methyl-H (on Ar ring) | ~2.1-2.3 | Singlet (s) | |

| Piperidine-H (β to N) | ~1.6-1.8 | Multiplet (m) |

This table is based on predicted values and established ranges for similar functional groups.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to characterize the carbon framework of a molecule. For this compound, distinct signals are expected for each of the carbon atoms in the aniline (B41778) and piperidine rings, as well as the methyl group.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. The carbons of the aromatic ring directly bonded to the nitrogen atoms will appear at characteristic chemical shifts. The piperidine carbons will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic C (C4) | ~145-150 | Attached to the piperidine nitrogen. |

| Aromatic C (C1) | ~140-145 | Attached to the amine group. |

| Aromatic C (C3) | ~125-130 | Attached to the methyl group. |

| Aromatic C (C6) | ~120-125 | |

| Aromatic C (C2) | ~118-122 | |

| Aromatic C (C5) | ~115-120 | |

| Piperidine C (α to N) | ~50-55 | |

| Piperidine C (β to N) | ~25-30 | |

| Piperidine C (γ to N) | ~23-27 |

This table is based on predicted values and data from analogous compounds like 4-(piperidin-1-yl)aniline. spectrabase.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating the connectivity of atoms within a molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be expected to show correlations between:

The methyl protons (~2.2 ppm) and the aromatic carbons C2, C3, and C4.

The α-protons of the piperidine ring (~2.9 ppm) and the aromatic carbon C4.

The aromatic proton C5-H (~6.7 ppm) and the aromatic carbons C1, C3, and C4.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which is critical for determining stereochemistry and conformation. In this molecule, NOESY would be expected to show correlations between:

The methyl protons and the aromatic proton at C2.

The α-protons of the piperidine ring and the aromatic proton at C5.

These 2D NMR techniques are essential for confirming the substitution pattern on the aniline ring.

¹⁵N NMR spectroscopy provides direct information about the chemical environment of nitrogen atoms. In this compound, two distinct nitrogen signals would be expected: one for the aniline nitrogen (-NH₂) and one for the tertiary amine nitrogen of the piperidine ring.

The chemical shift of the aniline nitrogen is typically found in the range of δ -300 to -340 ppm relative to nitromethane, while the tertiary amine nitrogen of the piperidine would appear further downfield. While experimental ¹⁵N NMR data for this specific compound is scarce, analysis of related structures suggests these characteristic ranges. This technique can be particularly useful in studying protonation effects and hydrogen bonding involving the nitrogen centers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₁₂H₁₈N₂), the exact mass is 190.14699.

Using a technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Expected m/z |

|---|

The calculated exact mass of the protonated molecule is 191.15428. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unambiguous validation of the molecular formula C₁₂H₁₈N₂.

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation patterns upon ionization. In the case of this compound, the fragmentation pathways are influenced by the presence of the aniline and piperidine moieties, as well as the methyl group on the aromatic ring.

When a molecule of this compound is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion (M+•). libretexts.org This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the compound and provides valuable information for its structural elucidation. youtube.com

For N-arylpiperidines, a characteristic fragmentation involves the cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen. libretexts.org In the case of this compound, this would lead to the formation of a substituted aniline radical cation and a piperidine radical. Another common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the piperidine ring in this molecule, this could involve the loss of an ethyl or propyl radical, leading to the formation of a stable, nitrogen-containing cation.

The presence of the methyl group on the aniline ring can also influence the fragmentation. For instance, the loss of a methyl radical (CH3•) from the molecular ion would result in a fragment with a mass-to-charge ratio (m/z) of M-15. youtube.com The fragmentation of the aniline portion of the molecule might also proceed through pathways typical for aromatic amines, such as the loss of a hydrogen cyanide (HCN) molecule.

The analysis of the relative abundance of these fragments helps in confirming the structure. The most intense peak in the mass spectrum, known as the base peak, corresponds to the most stable fragment ion formed. youtube.com For N-arylpiperidines, the base peak often results from the cleavage of the piperidine ring. researchgate.net By carefully examining the m/z values and relative intensities of all the fragment ions, a detailed picture of the molecule's structure can be constructed.

Table 1: Predicted Fragmentation Patterns for this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]+• | C12H18N2+• | 190 |

| [M-CH3]+ | [C11H15N2]+ | 175 |

| [M-C2H5]+ | [C10H13N2]+ | 161 |

| [M-C5H10N]+ | [C7H8N]+ | 106 |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. wpmucdn.comwikieducator.org

The primary aromatic amine group (-NH2) gives rise to two distinct stretching vibrations in the region of 3500-3300 cm-1. orgchemboulder.com These correspond to the asymmetric and symmetric N-H stretching modes. orgchemboulder.com Aromatic amines typically show a strong, broad N-H wagging absorption in the 910-665 cm-1 region. orgchemboulder.com The N-H bending vibration for primary amines is usually observed around 1650-1580 cm-1. orgchemboulder.com

The piperidine ring, a saturated heterocyclic amine, will show C-H stretching vibrations from its methylene (B1212753) (-CH2-) groups just below 3000 cm-1. The C-N stretching vibration of the tertiary amine within the piperidine ring attached to the aromatic ring is expected to appear in the 1335-1250 cm-1 region for aromatic amines. orgchemboulder.com

The aromatic ring itself will produce several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the aromatic ring typically appear above 3000 cm-1. wikieducator.org The C=C stretching vibrations within the aromatic ring usually result in a series of sharp bands in the 1600-1450 cm-1 region. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm-1 region and the out-of-plane C-H bending vibrations in the 900-675 cm-1 region.

The methyl group (-CH3) attached to the aromatic ring will have its own characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2975-2950 cm-1 and 2885-2865 cm-1 regions, respectively. The asymmetric and symmetric C-H bending vibrations appear around 1460 cm-1 and 1375 cm-1.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Primary Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3500-3300 |

| Primary Aromatic Amine | N-H Bend | 1650-1580 |

| Primary Aromatic Amine | N-H Wag | 910-665 |

| Aromatic Tertiary Amine | C-N Stretch | 1335-1250 |

| Piperidine | C-H Stretch | <3000 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Methyl Group | C-H Stretch | 2975-2865 |

| Methyl Group | C-H Bend | 1460, 1375 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. wikipedia.org The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions. libretexts.org

The aniline moiety is a chromophore, a part of the molecule that absorbs light. The benzene ring itself has characteristic π → π* transitions. wikipedia.org The presence of the amino (-NH2) and piperidinyl substituents, which are auxochromes (groups that modify the absorption of a chromophore), will cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms.

The primary aromatic amine will exhibit a strong primary absorption band (E-band) and a weaker secondary absorption band (B-band) characteristic of benzene derivatives. The lone pair of electrons on the aniline nitrogen can also participate in an n → π* transition. libretexts.org Similarly, the nitrogen atom of the piperidine ring has a lone pair of electrons that can undergo n → σ* transitions. wikipedia.org

The exact wavelengths and intensities of these absorptions can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to different extents, leading to solvatochromic shifts. wikipedia.org

Table 3: Expected UV-Vis Absorptions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π* (E-band) | Substituted Benzene Ring | ~200-250 |

| π → π* (B-band) | Substituted Benzene Ring | ~250-300 |

| n → π | Aniline Amine | >300 |

| n → σ | Piperidine Amine | <250 |

X-ray Crystallography for Definitive Solid-State Structure Determination

Elucidation of Molecular Conformation and Bond Parameters

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would definitively determine its molecular conformation, including the bond lengths, bond angles, and torsion angles. mdpi.com

Such an analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net The orientation of the piperidine ring relative to the plane of the aniline ring would also be determined. Due to steric hindrance between the piperidine ring and the ortho-methyl group, a significant dihedral angle between the mean plane of the piperidine ring and the benzene ring is expected. nih.gov

The bond lengths within the molecule would provide insight into the electronic effects of the substituents. For example, the C-N bond length between the aniline nitrogen and the benzene ring would be shorter than a typical C-N single bond due to the delocalization of the nitrogen's lone pair into the aromatic π-system. The C-N bond between the piperidine nitrogen and the benzene ring would also exhibit some degree of double bond character. The bond angles around the nitrogen atoms would indicate their hybridization state. For instance, the nitrogen of the aniline group is expected to be sp2 hybridized, while the piperidine nitrogen will likely have a pyramidal geometry, closer to sp3 hybridization. nih.gov

Table 4: Representative Bond Parameters for a Substituted N-Arylpiperidine Derivative

| Parameter | Description | Typical Value |

| C-N (aniline) | Bond length between aniline nitrogen and aromatic ring | ~1.38 Å |

| C-N (piperidine) | Bond length between piperidine nitrogen and aromatic ring | ~1.40 Å |

| C-C (aromatic) | Average bond length within the benzene ring | ~1.39 Å |

| C-N-C (piperidine) | Bond angle within the piperidine ring | ~110° |

| Dihedral Angle | Angle between the piperidine and aniline ring planes | Varies, often significant |

Note: These are representative values and the actual parameters for this compound would be determined experimentally.

Investigation of Crystal Packing and Intermolecular Interactions

The crystal structure analysis also reveals how molecules of this compound are arranged in the solid state, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions. mdpi.com

The primary amine group (-NH2) of the aniline moiety is capable of acting as a hydrogen bond donor, forming N-H···N or N-H···π interactions. The nitrogen atoms of both the aniline and piperidine groups can act as hydrogen bond acceptors. These hydrogen bonds can link molecules together to form one-, two-, or three-dimensional networks in the crystal lattice. researchgate.net

Computational Chemistry Applications in the Study of 3 Methyl 4 Piperidin 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For 3-Methyl-4-(piperidin-1-yl)aniline, DFT calculations are instrumental in elucidating its electronic characteristics and predicting its chemical reactivity.

Detailed research findings from DFT studies on related piperidine (B6355638) structures reveal key electronic parameters. nih.govrasayanjournal.co.in The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be derived from these orbital energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, studies on similar piperidin-4-one derivatives have used DFT at the B3LYP/6-31G(d,p) level to calculate these parameters, finding that the compounds are reactive in nature. nih.gov While specific data for this compound is not available, an analogous approach would yield the theoretical reactivity parameters shown in the illustrative table below.

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors This table is a representative example of data that would be generated from a DFT analysis; specific values for this compound would require dedicated computational study.

| Parameter | Symbol | Formula | Illustrative Value | Interpretation |

| HOMO Energy | EHOMO | - | -5.21 eV | Indicates electron-donating capability (aniline moiety). |

| LUMO Energy | ELUMO | - | -0.89 eV | Indicates electron-accepting capability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.32 eV | Suggests moderate chemical stability. |

| Chemical Potential | µ | (EHOMO+ELUMO)/2 | -3.05 eV | Measures the tendency of electrons to escape. |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.16 eV | Represents resistance to change in electron distribution. |

| Global Electrophilicity | ω | µ²/2η | 2.15 eV | Quantifies the electrophilic nature of the molecule. |

The distribution of charge density, often visualized using a Molecular Electrostatic Potential (MEP) map, can also be calculated. This map highlights the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the electron-rich amine group would be a likely site for electrophilic attack, a feature readily confirmed by DFT calculations. rasayanjournal.co.in

Molecular Modeling of Conformational Landscapes and Energetic Profiles

The three-dimensional structure of this compound is not static. The molecule can exist in various spatial arrangements, or conformations, due to rotations around its single bonds. Molecular modeling techniques, such as potential energy surface (PES) scans, are employed to explore this conformational landscape. researchgate.net

The primary sources of conformational flexibility in this molecule are:

Piperidine Ring Pucker: The piperidine ring typically adopts a chair conformation to minimize steric strain, but boat and twist-boat conformations are also possible, albeit at a higher energy cost.

Rotation around the Aniline (B41778) C-N Bond: The orientation of the piperidine ring relative to the aniline plane is determined by the torsion angle of the C-N bond connecting them.

Amine Group Inversion: The amino group on the aniline ring can undergo pyramidal inversion.

Computational methods can systematically vary these degrees of freedom to identify the most stable conformer—the one with the lowest potential energy. By calculating the relative energies of different conformations, an energetic profile can be constructed. This profile is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them. This information is vital for predicting how the molecule will fit into a receptor's binding site in biological systems.

Table 2: Hypothetical Relative Energies of Key Conformers for this compound This table illustrates the kind of data obtained from a conformational analysis. The conformers and energies are hypothetical.

| Conformer ID | Piperidine Conformation | C(aryl)-N(piperidine) Torsion Angle | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Conf-1 | Chair | ~30° | 0.00 | 75.1 |

| Conf-2 | Chair | ~90° | 1.20 | 10.2 |

| Conf-3 | Twist-Boat | ~45° | 5.50 | <0.1 |

| Conf-4 | Boat | ~0° | 6.80 | <0.1 |

This analysis would likely show that the lowest energy conformer features the piperidine ring in a chair conformation, with a specific staggered orientation relative to the aniline ring to minimize steric hindrance between the piperidine hydrogens and the methyl group.

In Silico Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating how chemical reactions occur. For this compound, which serves as a synthetic intermediate, understanding the mechanisms of its formation and subsequent reactions is critical. DFT calculations can map out the entire energy profile of a proposed reaction pathway.

This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.

Identifying Intermediates: Any stable species that exist between the reactants and products are identified.

Finding Transition States (TS): The highest energy point along the reaction coordinate between two stable species is located. This is the "saddle point" on the potential energy surface, and its structure represents the bottleneck of the reaction step.

By calculating the energies of these stationary points, the activation energy (the difference in energy between the reactants and the transition state) can be determined. A higher activation energy corresponds to a slower reaction rate. This approach has been used to study complex reactions, such as the gold-catalyzed dehydrogenative aromatization to form m-phenylenediamine (B132917) derivatives from piperidine and cyclohexenone, where DFT was used to calculate the Gibbs free energy diagram for the proposed pathways. acs.orgacs.org Similarly, transition state calculations have been performed to understand the formation of related aniline compounds via C-F activation, revealing high activation barriers consistent with the need for high reaction temperatures. mdpi.com

For a hypothetical reaction, such as the N-alkylation of this compound, a computational analysis would provide a detailed step-by-step energetic picture of the mechanism.

Table 3: Illustrative Energetic Profile for a Hypothetical SN2 Alkylation Reaction This table provides a representative example of data from a reaction mechanism study.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + CH3I | 0.0 |

| Transition State (TS) | N-C-I bond formation/breaking | +22.5 |

| Products | N-methylated product + HI | -15.0 |

This in silico analysis helps rationalize experimental observations, predict the feasibility of a reaction, and guide the optimization of reaction conditions.

Computational Approaches to Molecular Recognition and Intermolecular Interactions

Molecular recognition is the process by which molecules selectively bind to one another. For this compound, understanding its potential intermolecular interactions is key to predicting its behavior in condensed phases and its binding affinity to biological targets like enzymes or receptors.

The key functional groups capable of forming non-covalent interactions are:

Aniline -NH2 group: Can act as a hydrogen bond donor.

Aniline Nitrogen: Can act as a hydrogen bond acceptor.

Piperidine Nitrogen: A strong hydrogen bond acceptor.

Aromatic Ring: Can participate in π-π stacking and cation-π interactions.

Methyl and Alkyl groups: Engage in van der Waals interactions.

Computational methods can quantify the strength and nature of these interactions. The Atoms in Molecules (AIM) theory, for example, analyzes the electron density topology to characterize bonding interactions, including weak non-covalent ones. rasayanjournal.co.in Molecular docking simulations are another powerful technique, used to predict the preferred binding orientation of a molecule (a ligand) within the active site of a protein. researchgate.net These simulations score different poses based on an estimation of the binding free energy, helping to identify the most likely binding mode and crucial intermolecular contacts.

Table 4: Potential Intermolecular Interactions of this compound

| Interaction Type | Molecular Feature Involved | Potential Partner |

| Hydrogen Bond (Donor) | Aniline -NH2 | Carbonyl oxygen, hydroxyl group, nitrogen atom |

| Hydrogen Bond (Acceptor) | Piperidine N, Aniline N | Hydroxyl group, Amine N-H |

| π-π Stacking | Aniline aromatic ring | Other aromatic rings (e.g., in a protein) |

| Hydrophobic Interactions | Piperidine CH2 groups, Methyl group | Nonpolar amino acid residues |

| Cation-π Interaction | Aniline aromatic ring | Positively charged ions or residues (e.g., Lys, Arg) |

By combining these computational approaches, a detailed picture emerges of how this compound interacts with its environment, providing a rational basis for its application in medicinal chemistry and materials science.

Research Applications and Broader Scientific Impact of 3 Methyl 4 Piperidin 1 Yl Aniline Chemistry

Strategic Utility in the Synthesis of Diverse Organic Molecules for Research

The strategic importance of 3-Methyl-4-(piperidin-1-yl)aniline lies in its utility as a versatile intermediate for the synthesis of a diverse range of organic molecules. The presence of a reactive amino group on the aniline (B41778) ring allows for a variety of chemical transformations, including acylation, alkylation, and participation in cross-coupling reactions. This reactivity enables the facile introduction of this substituted aniline fragment into larger, more complex molecular frameworks.

A notable example of its application is in the synthesis of m-phenylenediamine (B132917) derivatives. Research has demonstrated the use of related piperidine (B6355638) and aniline structures in gold-catalyzed aerobic dehydrogenative aromatization reactions. unibo.itrsc.orgacs.org This methodology allows for the construction of complex diamine systems from simpler cyclohexenone precursors and amines, highlighting the potential of piperidinyl-anilines to participate in advanced catalytic processes for creating novel molecular entities. unibo.itrsc.orgacs.org The ability to selectively synthesize such derivatives opens up avenues for exploring new chemical space and developing compounds with unique electronic and structural properties.

Development of Chemical Scaffolds for Chemical Biology and Materials Science Investigations

The this compound core serves as a valuable scaffold for the development of functional molecules in both chemical biology and materials science. In chemical biology, this scaffold is particularly relevant for the design of probes and inhibitors that can be used to study biological processes. The piperidine ring can influence the solubility and conformational properties of a molecule, while the aniline portion provides a handle for further functionalization.

An exemplary application is in the design of kinase inhibitors. For instance, the structurally related 1-(methylpiperidin-4-yl)aniline moiety has been identified as a key pharmacophoric system in the development of Mer-tyrosine kinase (MERTK) inhibitors. uni.lubldpharm.comresearchgate.net MERTK is a significant target in cancer therapy, and the development of small molecule inhibitors is of great interest. The piperidinyl-aniline scaffold provides the necessary structural framework to achieve potent and selective inhibition.

Beyond the realm of chemical biology, derivatives of this compound have potential applications in materials science. The aromatic nature of the aniline ring and the potential for incorporating this unit into polymeric structures suggest its utility in the development of novel polymers and dyes. While specific research on the direct use of this compound in materials is emerging, the broader class of aromatic amines is known to be important in the production of high-performance polymers and specialty chemicals.

Contributions to the Field of Pharmaceutical Intermediates and Lead Compound Derivatization

One of the most significant impacts of this compound chemistry is its contribution to the field of pharmaceutical intermediates and the derivatization of lead compounds. This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting complex diseases such as cancer and neurological disorders.

The development of potent and selective kinase inhibitors provides a compelling case study. In the quest for new cancer therapeutics, medicinal chemists have extensively utilized the piperidinyl-aniline scaffold. For example, a novel and highly potent type II ABL/KIT dual kinase inhibitor, CHMFL-ABL/KIT-155, incorporates a substituted piperidinyl-oxy benzamide (B126) fragment, which is conceptually derived from the functional group display of a piperidinyl-aniline core. mdpi.com The synthesis of such complex molecules often relies on the availability of versatile intermediates like this compound to introduce the required piperidine-containing moiety.

Furthermore, in the development of mTOR inhibitors for cancer treatment, a class of tricyclic benzonaphthyridinone inhibitors was developed starting from a quinoline (B57606) scaffold and introducing substituted anilines. acs.org The exploration of different aniline derivatives, including those with piperazine (B1678402) and piperidine groups, was crucial for optimizing the potency and pharmacokinetic properties of the lead compounds. acs.org

Elucidation of Molecular Recognition and Binding Mechanisms (e.g., Interaction with Receptors)

The study of derivatives of this compound has provided valuable insights into the principles of molecular recognition and the binding mechanisms of small molecules with their biological targets, such as enzymes and receptors. The specific orientation and interactions of the piperidine and substituted aniline moieties within a binding pocket are critical for achieving high affinity and selectivity.

In the context of kinase inhibitors, the piperidine ring can engage in crucial interactions with the solvent-exposed regions of the ATP-binding site, while the aniline nitrogen can act as a key hydrogen bond donor or acceptor with the hinge region of the kinase. mdpi.com The methyl group on the aniline ring can also play a role in optimizing van der Waals interactions within a hydrophobic pocket. The analysis of the binding mode of compounds like the ABL/KIT inhibitor CHMFL-ABL/KIT-155 reveals a distinct hinge-binding interaction that contributes to its high potency. mdpi.com

X-ray crystallography studies of related aniline derivatives provide further understanding of the solid-state conformation and potential intermolecular interactions that can influence crystal packing and, by extension, physical properties like solubility. For instance, the crystal structure of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been determined, revealing details of its three-dimensional structure and hydrogen bonding networks. mdpi.com While not the exact compound, such studies on analogous structures offer a framework for understanding the conformational preferences of the aniline portion of this compound.

Analog Generation for Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration

The chemical scaffold provided by this compound is highly amenable to analog generation for the systematic exploration of structure-activity relationships (SAR). By systematically modifying the substituents on both the aniline ring and the piperidine moiety, medicinal chemists can probe the chemical space around a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties.

The development of MERTK inhibitors based on the 1-(methylpiperidin-4-yl)aniline pharmacophore is a prime example of this approach. uni.lubldpharm.comresearchgate.net By synthesizing a series of hybrid molecules incorporating this scaffold, researchers were able to identify compounds with potent anticancer activity. uni.lubldpharm.comresearchgate.net The variation of substituents on the aniline and the groups attached to it allowed for the establishment of a clear SAR, guiding the design of more effective inhibitors.

Similarly, in the development of mTOR inhibitors, the substitution pattern on the aniline ring was systematically varied. mit.edu Replacing a phenyl moiety with different groups, including those containing piperazine and piperidine, led to significant changes in potency and selectivity, demonstrating the power of analog synthesis in fine-tuning the properties of a drug candidate. mit.edu

Advancements in Green Chemistry Methodologies through Compound-Specific Research

While research directly focused on the green synthesis of this compound is not extensively documented, the broader field of piperidine and aniline synthesis is increasingly influenced by the principles of green chemistry. The development of more environmentally benign synthetic methods for related compounds provides a roadmap for improving the synthesis of this important intermediate.